![molecular formula C14H16N2O4 B014263 N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS No. 58635-46-4](/img/structure/B14263.png)
N-(Methoxycarbonyl)-l-tryptophan methyl ester
Overview
Description
N-(Methoxycarbonyl)-l-tryptophan methyl ester (MTME) is a synthetic compound with a wide range of applications in scientific research and industrial applications. MTME is a derivative of the amino acid tryptophan, and it has been used in the synthesis of various compounds and in the study of biochemical and physiological processes.
Scientific Research Applications
Kinetic and Spectroscopic Studies
This compound has been used in kinetic and spectroscopic studies of methyl ester promoted methanol dehydration to dimethyl ether on ZSM-5 Zeolite . The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
Fourier-transform Infrared Spectroscopy (FT-IR)
In-situ Fourier-transform infrared spectroscopy (FT-IR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME . The in-situ FT-IR studies reveal that the Brønsted acid (BA) sites on H-ZSM-5 were very rapidly titrated by ester carbonyl group adsorption and bonded more strongly with esters than with methanol .
Solid-state Nuclear Magnetic Resonance Spectroscopy (NMR)
Solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were also used in the study . An even lower DME formation temperature (30 °C) was observed with methyl n-hexanoate pretreated H-ZSM-5 samples in the in-situ NMR studies .
Reaction with Glyoxal and Methylglyoxal
Free L-Lysine and its methyl ester react with Glyoxal and Methylglyoxal in phosphate buffer (100 mM, pH 7.4) to form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine . The concentrations of remaining Lys and of CML and CEL formed in the reaction mixtures were measured by stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) .
Formation of Nε-(hydroxymethyl)-lysine (HML)
There is a strong indication of the formation of Nε-(hydroxymethyl)-lysine (HML) as a novel reaction product of Lys methyl ester with MGO . A mechanism is proposed for the formation of HML from Lys and MGO .
properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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